2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide
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Overview
Description
AI-77C2 is an antiinflammatory drug with antiulcer activity.
Scientific Research Applications
Antimicrobial Activities
2-Hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are structurally related to the chemical , have been synthesized and demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. These compounds were also characterized by spectroscopic and elemental analysis, indicating potential for similar applications in related compounds (Sharma, Sharma, & Rane, 2004).
Analgesic and Anti-inflammatory Activities
Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide have shown potent analgesic and anti-inflammatory activities. These properties suggest that structurally similar compounds may also possess these therapeutic effects (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antibacterial Activity
Compounds related to the given chemical structure, such as N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides, have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibacterial therapy (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Antioxidant Activity
Derivatives of pyrazole-acetamide have been found to exhibit significant antioxidant activity. This includes compounds like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, suggesting that related compounds may also possess similar antioxidant properties (Chkirate et al., 2019).
Gastroprotective Activity
Compounds with a similar structure, particularly those derived from 1H-2-benzopyran-1-one, have shown gastroprotective activity. This suggests that the compound could potentially have applications in gastroprotection or related therapeutic areas (Shimojima & Hayashi, 1983).
Muscarinic Agonist Activity
Substituted N-(silatran-1-ylmethyl)acetamides, which are structurally related to the compound , have been found to be partial muscarinic agonists. This indicates potential applications in neurological or muscular therapies (Pukhalskaya et al., 2010).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, suggesting a potential application for structurally similar compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Properties
CAS No. |
77700-96-0 |
---|---|
Molecular Formula |
C22H30N2O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide |
InChI |
InChI=1S/C22H30N2O7/c1-4-23-14-10-17(26)31-20(14)19(27)21(28)24-13(8-11(2)3)16-9-12-6-5-7-15(25)18(12)22(29)30-16/h5-7,11,13-14,16,19-20,23,25,27H,4,8-10H2,1-3H3,(H,24,28) |
InChI Key |
IMPKHMMWFQRYCH-UHFFFAOYSA-N |
SMILES |
CCNC1CC(=O)OC1C(C(=O)NC(CC(C)C)C2CC3=C(C(=CC=C3)O)C(=O)O2)O |
Canonical SMILES |
CCNC1CC(=O)OC1C(C(=O)NC(CC(C)C)C2CC3=C(C(=CC=C3)O)C(=O)O2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI-77C2, AI 77C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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